N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl group linked to a tricyclic sulfur- and nitrogen-containing ring system.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-10-4-6-11(7-5-10)21-14(22)8-23-16-15-12-2-1-3-13(12)24-17(15)20-9-19-16/h4-7,9H,1-3,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAUVHBRYODBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to further reactions involving sulfur and nitrogen-containing reagents to construct the thia-diazatricyclo framework .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular processes in cancer cells, inhibiting their proliferation and inducing apoptosis .
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Backbone : Acetamide group bonded to a 4-chlorophenyl ring and a tricyclic system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene).
- Key Heteroatoms : Sulfur (thia) and nitrogen (diaza) atoms within the tricyclic framework, which may enhance electronic interactions and steric bulk .
Analogues :
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Substituents: Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups on the phenyl ring. Interactions: Exhibits intermolecular C–H∙∙∙O hydrogen bonding, influencing crystal packing . Synthesis: Prepared via reflux with acetic anhydride, a common method for acetamide derivatives.
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: Dichlorophenyl group at the acetamide’s α-position.
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[…]phenyl)acetamide ():
- Heterocyclic System : Trioxa-azatetracyclic core, contrasting with the target’s thia-diaza system.
- Applications : Lab research use only, highlighting safety considerations for complex heterocycles.
Research Implications and Gaps
- Safety Profiles : Complex heterocycles like the target compound and ’s analogue require stringent handling protocols, as indicated in safety data sheets .
- Knowledge Gaps: Direct pharmacological or synthetic data for the target compound are absent; further studies are needed to validate inferred properties.
Biological Activity
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tricyclic system with sulfur and nitrogen atoms, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3OS2 |
| Molecular Weight | 397.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | NXRUTYYFLLFHER-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that tricyclic compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic investigations reveal that such compounds can modulate signaling pathways involved in cell proliferation and survival .
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : The compound may interact with specific enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways : It potentially influences key signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : The presence of sulfur in the structure may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of similar tricyclic compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .
Investigation of Anticancer Effects
In another study focused on anticancer activity, researchers synthesized derivatives based on the core structure of this compound and tested their effects on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations as low as 5 µM for some derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for purity?
The synthesis involves multi-step pathways starting with the preparation of the tricyclic thia-diazatricyclo core, followed by functionalization with chlorophenyl and sulfanyl-acetamide groups. Key steps include:
- Cyclization under controlled temperatures (e.g., 60–80°C) to form the heterocyclic backbone .
- Thioether linkage formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Final purification via recrystallization or column chromatography, monitored by HPLC (≥95% purity threshold) .
Optimization strategies : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry of reactants, and reaction time to minimize byproducts. Use real-time NMR to track intermediate stability .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.2–7.8 ppm for chlorophenyl) and confirms sulfanyl-acetamide connectivity .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities using reverse-phase C18 columns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Best practices : Cross-validate with elemental analysis (C, H, N, S) to resolve ambiguities in complex spectra .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7), with IC50 calculations .
- Targeted enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Case example : Discrepancies in IC50 values between cell-based and enzymatic assays may arise from off-target effects or solubility issues.
Methodology :
Q. What computational strategies are effective in predicting interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding poses of the tricyclic core with ATP-binding pockets (e.g., kinases) .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys72 in EGFR) .
- QSAR modeling : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) .
Q. What challenges arise in X-ray crystallographic analysis due to its complex structure, and how are they addressed?
- Challenges : Low crystal quality due to flexible sulfanyl-acetamide moiety; twinning in triclinic systems .
Solutions :
Q. How can synthetic byproducts or degradation products be systematically identified and characterized?
- LC-HRMS : Detects trace byproducts (e.g., des-chloro derivatives) with mass accuracy <5 ppm .
- Isolation via preparative TLC : Followed by 2D NMR (COSY, HSQC) to assign structures .
- Forced degradation studies : Expose the compound to heat/humidity (ICH guidelines) and profile degradation pathways (e.g., hydrolysis of acetamide) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Core Structure Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | K2CO3, DMF, 80°C, 12h | 65 | 92% |
| Chlorophenyl addition | 4-chlorophenylboronic acid, Pd(PPh3)4, 100°C | 78 | 89% |
| Thioacetamide coupling | NaSH, Et3N, THF, rt | 55 | 95% |
| Source: Adapted from |
Q. Table 2. Comparative Bioactivity Data
| Assay Type | Target | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | EGFR | 2.4 µM | |
| Antimicrobial (S. aureus) | Penicillin-binding protein | 16 µg/mL | |
| Anti-inflammatory (RAW 264.7) | TNF-α inhibition | 18% at 10 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
